- 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent, Journal of Medicinal Chemistry, 1987, 30(5), 867-71
Cas no 95740-18-4 (3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine)
95740-18-4 structure
Product Name:3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
Numero CAS:95740-18-4
MF:C25H23FN2O7
MW:482.457730531693
CID:5064566
Update Time:2023-09-11
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
- D
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
-
- Inchi: 1S/C25H23FN2O7/c1-2-15-13-28(25(32)27-21(15)29)22-19(26)20(35-24(31)17-11-7-4-8-12-17)18(34-22)14-33-23(30)16-9-5-3-6-10-16/h3-13,18-20,22H,2,14H2,1H3,(H,27,29,32)/t18-,19+,20-,22-/m1/s1
- Chiave InChI: IQQMAHSRYSKKBB-XAPVIXHLSA-N
- Sorrisi: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C(=O)NC(=O)C(CC)=C1
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate Solvents: Acetonitrile
1.2 Solvents: Chloroform
1.2 Solvents: Chloroform
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Chloroform
Riferimento
- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Pyridine
Riferimento
- Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents, Journal of Medicinal Chemistry, 1985, 28(6), 741-8
Metodo di produzione 4
Condizioni di reazione
Riferimento
- An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Raw materials
- 2'-Fluoro-5-ethylarabinosyluracil
- Pyrimidine,5-ethyl-2,4-bis[(trimethylsilyl)oxy]-
- 5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- Benzoyl chloride
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Preparation Products
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Letteratura correlata
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
95740-18-4 (3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti